molecular formula C16H20ClN3O5S2 B2398052 N-(3-chloro-4-methoxyphenyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide CAS No. 1019095-05-6

N-(3-chloro-4-methoxyphenyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide

Cat. No.: B2398052
CAS No.: 1019095-05-6
M. Wt: 433.92
InChI Key: RDNASYLZZACGTF-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methoxyphenyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide is a pyrazole-based sulfonamide characterized by a 3,5-dimethylpyrazole core linked to a 3-chloro-4-methoxyphenyl group and a 1,1-dioxidotetrahydrothiophen-3-yl moiety. The tetrahydrothiophene dioxide (sulfone) ring may improve aqueous solubility compared to non-polar substituents, while the chloro and methoxy groups on the phenyl ring introduce electron-withdrawing and electron-donating effects, respectively, influencing electronic distribution and intermolecular interactions .

Properties

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-1-(1,1-dioxothiolan-3-yl)-3,5-dimethylpyrazole-4-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20ClN3O5S2/c1-10-16(11(2)20(18-10)13-6-7-26(21,22)9-13)27(23,24)19-12-4-5-15(25-3)14(17)8-12/h4-5,8,13,19H,6-7,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDNASYLZZACGTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C2CCS(=O)(=O)C2)C)S(=O)(=O)NC3=CC(=C(C=C3)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClN3O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 3,5-Dimethyl-1H-Pyrazole-4-Sulfonyl Chloride

The pyrazole sulfonyl chloride intermediate serves as the foundational precursor for sulfonamide formation. A scalable sulfonylation protocol involves treating 3,5-dimethyl-1H-pyrazole with chlorosulfonic acid under controlled conditions.

Procedure :

  • 3,5-Dimethyl-1H-pyrazole (25 g, 260 mmol) is dissolved in chloroform (75 mL) and added dropwise to chlorosulfonic acid (166.7 g, 1430 mmol) in chloroform (175 mL) at 0°C under nitrogen.
  • The mixture is heated to 60°C for 10 h, followed by thionyl chloride (40.8 g, 343.2 mmol) addition. After 2 h at 60°C, the reaction is quenched with ice-cold water, and the organic layer is dried (Na₂SO₄) and concentrated.

Key Parameters :

Parameter Value
Temperature 0°C → 60°C
Reaction Time 12 h (total)
Yield 85–90%

Formation of N-(3-Chloro-4-Methoxyphenyl)-3,5-Dimethyl-1H-Pyrazole-4-Sulfonamide

The sulfonyl chloride intermediate reacts with 3-chloro-4-methoxyaniline to form the sulfonamide core. This step employs reductive amination or direct coupling.

Procedure :

  • 3-Chloro-4-methoxyaniline (65.5 mg, 2.7 mmol) and diisopropylethylamine (99.6 mg, 3.85 mmol) are dissolved in dichloromethane (5 vol).
  • 3,5-Dimethyl-1H-pyrazole-4-sulfonyl chloride (100 mg, 2.57 mmol) in dichloromethane is added dropwise at 25–30°C. The mixture is stirred for 16 h, washed with water, and purified via column chromatography.

Optimization Insights :

  • Neutral conditions (pH 7–8) prevent decomposition of sensitive functional groups.
  • Solvent choice (e.g., dichloromethane vs. THF) impacts reaction rate and yield.

Preparation of 3-Bromo-1,1-Dioxidotetrahydrothiophene

The tetrahydrothiophene sulfone moiety is synthesized via oxidation of tetrahydrothiophene followed by bromination.

Oxidation :

  • Tetrahydrothiophene is treated with hydrogen peroxide (30%) in acetic acid at 50°C for 6 h to yield tetrahydrothiophene-1,1-dioxide.

Bromination :

  • Tetrahydrothiophene-1,1-dioxide (10 g, 83.3 mmol) is reacted with N-bromosuccinimide (16.5 g, 91.6 mmol) in CCl₄ under UV light for 4 h. The product is recrystallized from ethanol.

Yield Data :

Step Yield (%)
Oxidation 92
Bromination 78

N-Alkylation of Pyrazole Sulfonamide with 3-Bromo-1,1-Dioxidotetrahydrothiophene

The final step involves substituting the pyrazole’s 1-position hydrogen with the tetrahydrothiophene sulfone group via nucleophilic alkylation.

Procedure :

  • N-(3-Chloro-4-methoxyphenyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide (200 mg, 0.52 mmol) is deprotonated with NaH (60% in oil, 25 mg, 0.62 mmol) in THF (10 mL) at 0°C.
  • 3-Bromo-1,1-dioxidotetrahydrothiophene (121 mg, 0.57 mmol) is added, and the mixture is refluxed for 8 h. The product is isolated via silica gel chromatography.

Critical Factors :

  • Base strength (NaH vs. K₂CO₃) affects substitution efficiency.
  • Solvent polarity (THF vs. DMF) influences reaction kinetics.

Comparative Analysis of Synthetic Routes

Route Efficiency :

Route Overall Yield (%) Complexity
Sequential Modular 58 Moderate
Convergent 42 High

The modular approach (sequential sulfonylation, amidation, alkylation) outperforms convergent strategies in yield and reproducibility.

Industrial-Scale Considerations

Process Intensification :

  • Continuous flow reactors reduce reaction times (e.g., sulfonylation completes in 2 h vs. 12 h batch).
  • In-line analytics (FTIR, HPLC) enable real-time monitoring of intermediates.

Environmental Impact :

  • Solvent recovery systems (e.g., dichloromethane distillation) achieve >95% reuse.
  • Bromide byproducts are treated with ion-exchange resins to meet effluent standards.

Challenges and Mitigation Strategies

Instability of Sulfonyl Chloride :

  • Issue : Hydrolysis during storage.
  • Solution : Store under anhydrous toluene at −20°C.

Low Alkylation Yields :

  • Issue : Steric hindrance from 3,5-dimethyl groups.
  • Solution : Ultrasonic agitation enhances reagent mixing.

Analytical Characterization

Spectroscopic Data :

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.82 (d, J = 8.8 Hz, 1H, ArH), 6.92 (dd, J = 8.8, 2.4 Hz, 1H, ArH), 3.89 (s, 3H, OCH₃), 3.45–3.38 (m, 2H, SCH₂), 2.52 (s, 6H, CH₃).
  • HRMS (ESI+) : m/z calculated for C₁₇H₂₁ClN₃O₅S₂ [M+H]⁺: 454.0634; found: 454.0638.

Scientific Research Applications

Pharmacological Applications

The compound exhibits a range of pharmacological activities, primarily due to its interaction with various biological targets. Key applications include:

  • Protein Kinase Regulation :
    • The compound has been identified as a regulator of protein kinase activity, specifically targeting serum and glucocorticosteroid-regulated kinases (SGK). This regulation is crucial for treating diseases associated with SGK dysregulation, such as osteoarthritis and other inflammatory conditions .
  • Antifungal Activity :
    • Research has indicated that derivatives of sulfonamides, including compounds similar to N-(3-chloro-4-methoxyphenyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide, demonstrate antifungal properties. These compounds have shown efficacy against various strains of fungi, including Candida species .
  • Anti-inflammatory Properties :
    • The compound's structure suggests potential anti-inflammatory effects. Molecular docking studies indicate that it may act as a 5-lipoxygenase inhibitor, which is relevant for the treatment of inflammatory disorders .

Case Studies

Several studies have documented the applications and effectiveness of this compound in clinical settings:

  • Study on Osteoarthritis : A clinical trial investigated the efficacy of compounds similar to this compound in patients with osteoarthritis. Results indicated significant improvements in pain management and joint function .
  • Antifungal Efficacy : In vitro studies demonstrated that modifications of the sulfonamide structure led to increased antifungal activity against resistant strains of Candida albicans. Compounds exhibited minimum inhibitory concentrations (MICs) lower than standard treatments like fluconazole .

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methoxyphenyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the pyrazole ring may participate in π-π stacking interactions. These interactions can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Substituent Variations

  • N-(4-chloro-3-methoxyphenyl)pyridine-2-sulfonamide () : While structurally distinct due to its pyridine core, this compound shares a chloro-methoxyphenyl sulfonamide motif. The positional isomerism (4-chloro-3-methoxy vs. 3-chloro-4-methoxy in the target) may alter steric and electronic interactions with biological targets .
  • N-[1-[(3-Chlorophenoxy)methyl]-1H-pyrazol-4-yl]-1-ethyl-1H-pyrazole-4-sulfonamide (): Features a bis-pyrazole scaffold with a chlorophenoxymethyl linker. The absence of a sulfone ring and the presence of an ethyl group highlight differences in hydrophobicity and conformational flexibility compared to the target compound .

Heterocyclic Modifications

  • 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide (): Incorporates a pyrazolopyrimidine core fused to a chromenone system. The sulfonamide is attached to a benzene ring, contrasting with the pyrazole-linked sulfonamide in the target. This structural complexity may enhance target selectivity but reduce synthetic accessibility .

Carboxamide vs. Sulfonamide Derivatives

Compounds such as 5-chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide (3a, ) demonstrate the prevalence of pyrazole-carboxamides. Carboxamides generally exhibit hydrogen-bonding capabilities similar to sulfonamides but differ in charge distribution and metabolic stability. The target compound’s sulfonamide group may offer improved resistance to enzymatic degradation compared to carboxamides .

Substituent Effects on Physicochemical Properties

  • This contrasts with 5-Chloro-1-(4-chlorophenyl)-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1H-pyrazole-4-carboxamide (3b, ), which features dual chloro groups, amplifying lipophilicity .
  • Sulfone vs. Aromatic Rings : The tetrahydrothiophene dioxide group in the target compound introduces a saturated, polar motif absent in analogues like 3c () , which contains a p-tolyl group. This difference likely improves solubility and bioavailability .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Melting Point (°C) Yield (%)
Target Compound Pyrazole-sulfonamide 3-Cl-4-MeO-phenyl, tetrahydrothiophene dioxide Not reported Not reported Not reported
N-(4-chloro-3-methoxyphenyl)pyridine-2-sulfonamide Pyridine-sulfonamide 4-Cl-3-MeO-phenyl 321.0 Not reported Not reported
3a () Pyrazole-carboxamide 4-Cyanophenyl, 3-Me, 5-Cl 403.1 133–135 68
3b () Pyrazole-carboxamide 4-Cyanophenyl, dual Cl 437.1 171–172 68

Biological Activity

N-(3-chloro-4-methoxyphenyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its complex structure, which includes a pyrazole ring, a sulfonamide group, and a tetrahydrothiophene moiety. Its molecular formula is C15H18ClN3O4SC_{15}H_{18}ClN_{3}O_{4}S, and it has a molecular weight of approximately 367.84 g/mol. The presence of various functional groups contributes to its diverse biological activities.

Antibacterial Activity

Recent studies have indicated that compounds with similar structures exhibit significant antibacterial properties. For instance, sulfonamide derivatives have been shown to inhibit bacterial growth by targeting folate synthesis pathways. The pyrazole moiety in this compound may enhance its binding affinity to bacterial enzymes, potentially leading to effective antibacterial action against pathogens such as Escherichia coli and Staphylococcus aureus .

Anticancer Properties

Research has also highlighted the anticancer potential of pyrazole derivatives. These compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of cell cycle progression and the inhibition of specific oncogenic pathways. In vitro studies have demonstrated that similar compounds can inhibit tumor cell proliferation and promote cell death in various cancer types .

Anti-inflammatory Effects

The anti-inflammatory properties of sulfonamide compounds are well-documented. They are believed to exert their effects by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). The presence of the methoxy group in this compound may enhance its anti-inflammatory activity by improving its solubility and bioavailability .

The proposed mechanism of action for this compound involves:

  • Inhibition of Enzymatic Activity : Targeting key enzymes involved in bacterial metabolism and cancer cell proliferation.
  • Modulation of Signaling Pathways : Interfering with signaling cascades that regulate cell survival and apoptosis.
  • Binding Affinity : Enhanced binding to target proteins due to the structural conformation provided by the tetrahydrothiophene ring.

Case Study 1: Antibacterial Efficacy

A study evaluated the antibacterial activity of various pyrazole derivatives against E. coli and S. aureus. The results indicated that compounds with similar structural features to our target compound exhibited minimum inhibitory concentrations (MIC) as low as 16 µg/mL, suggesting strong antibacterial efficacy .

Case Study 2: Anticancer Activity

In another investigation, a series of pyrazole-based compounds were tested for their cytotoxic effects on breast cancer cell lines (MCF-7). The results showed that certain derivatives led to a reduction in cell viability by over 70% at concentrations of 50 µM, indicating promising anticancer properties .

Table 1: Biological Activities of Similar Compounds

Compound NameAntibacterial Activity (MIC µg/mL)Anticancer Activity (% Cell Viability)Anti-inflammatory Activity
Compound A1670Moderate
Compound B3250High
N-(3-chloro-4-methoxyphenyl)...TBDTBDTBD

Table 2: Molecular Docking Results

Compound NameTarget ProteinBinding Energy (kcal/mol)
Compound APBP4 E. coli-6.5
Compound BPBP4 S. aureus-7.0
N-(3-chloro-4-methoxyphenyl)...TBDTBD

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-(3-chloro-4-methoxyphenyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide, and how are intermediates characterized?

  • Methodology : Synthesis typically involves multi-step reactions:

  • Step 1 : Formation of the pyrazole core via cyclocondensation of hydrazines with diketones or β-keto esters under reflux in polar aprotic solvents (e.g., DMF) .
  • Step 2 : Sulfonamide coupling using sulfonyl chlorides in the presence of bases like K₂CO₃ at room temperature .
  • Step 3 : Introduction of the 1,1-dioxidotetrahydrothiophene moiety via nucleophilic substitution, requiring inert atmospheres (N₂/Ar) and controlled temperatures (60–80°C) to minimize side reactions .
  • Characterization : Intermediates are monitored via TLC and confirmed using FTIR (C=O stretch at ~1700 cm⁻¹, S=O at ~1350 cm⁻¹) and ¹H NMR (pyrazole CH₃ signals at δ 2.1–2.5 ppm) .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

  • Methodology :

  • XRD : Determines crystallinity and lattice parameters (monoclinic systems common for pyrazole derivatives; lattice angles ~90°–110°) .
  • FTIR : Identifies functional groups (e.g., sulfonamide S=O asymmetric/symmetric stretches at 1320–1360 cm⁻¹ and 1140–1180 cm⁻¹) .
  • NMR : ¹³C NMR resolves quaternary carbons (e.g., sulfonamide-S-linked C at δ 40–50 ppm), while ¹H NMR distinguishes aromatic protons (δ 6.8–7.5 ppm for substituted phenyl groups) .

Advanced Research Questions

Q. How can researchers optimize the sulfonamide coupling step to improve yield and purity?

  • Methodology :

  • Catalyst Screening : Use triethylamine (TEA) or DMAP to accelerate sulfonyl chloride activation .
  • Solvent Optimization : Polar aprotic solvents (e.g., DCM, THF) enhance reactivity; DMF may increase byproduct formation due to its high polarity .
  • Temperature Control : Reactions at 0–5°C reduce side reactions (e.g., hydrolysis of sulfonyl chlorides) .
  • Purification : Column chromatography (silica gel, hexane/EtOAc gradient) isolates the sulfonamide product with >95% purity .

Q. What strategies resolve contradictions in biological activity data across studies (e.g., varying IC₅₀ values in enzyme assays)?

  • Methodology :

  • Batch Reproducibility : Ensure consistent synthesis protocols (e.g., inert atmosphere for sulfonamide coupling) to minimize structural variability .
  • Assay Standardization : Use positive controls (e.g., known kinase inhibitors) and normalize data to cell viability (MTT assay) to account for cytotoxicity .
  • Structural Confirmation : Re-analyze discrepant batches via HPLC-MS to detect impurities (e.g., dechlorinated byproducts) that may affect activity .

Q. How do steric and electronic effects of the 3-chloro-4-methoxyphenyl group influence reactivity in cross-coupling reactions?

  • Methodology :

  • Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict electron density distribution; the methoxy group donates electrons (+M effect), activating para positions for electrophilic substitution .
  • Experimental Validation : Compare reaction rates of methoxy vs. nitro-substituted analogs in Suzuki-Miyaura couplings; methoxy groups typically enhance oxidative addition rates with Pd catalysts .

Methodological Challenges & Solutions

Q. What are the challenges in achieving regioselectivity during pyrazole ring formation, and how are they addressed?

  • Challenges : Competing pathways (e.g., 1,3- vs. 1,5-substitution) due to ambident nucleophilicity of hydrazines .
  • Solutions :

  • Directing Groups : Use tert-butyl esters to sterically guide cyclization .
  • Microwave-Assisted Synthesis : Reduces reaction time (10–15 min vs. 6–8 hrs) and improves regioselectivity (>90% 1,3,5-trisubstituted product) .

Q. How can researchers validate the stability of the tetrahydrothiophene dioxide moiety under physiological conditions?

  • Methodology :

  • Accelerated Degradation Studies : Incubate the compound in PBS (pH 7.4, 37°C) for 72 hrs; monitor via LC-MS for sulfone reduction or ring-opening products .
  • Crystallography : Compare XRD patterns pre-/post-incubation to detect structural changes .

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